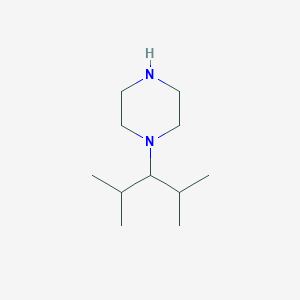

1-(2,4-Dimethylpentan-3-yl)piperazine

Description

1-(2,4-Dimethylpentan-3-yl)piperazine is a piperazine derivative featuring a branched alkyl substituent at the nitrogen atom of the piperazine ring. The compound’s structure includes a 2,4-dimethylpentan-3-yl group, which confers unique steric and electronic properties. Piperazine derivatives are widely studied for their pharmacological and industrial applications, particularly due to their ability to interact with neurotransmitter receptors, modulate enzyme activity, or serve as ligands in coordination chemistry. The branched alkyl chain in this compound likely enhances lipophilicity compared to smaller alkyl or aryl-substituted analogs, influencing its pharmacokinetic and physicochemical behavior .

Propriétés

Numéro CAS |

178613-30-4 |

|---|---|

Formule moléculaire |

C11H24N2 |

Poids moléculaire |

184.32 g/mol |

Nom IUPAC |

1-(2,4-dimethylpentan-3-yl)piperazine |

InChI |

InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |

Clé InChI |

GVJNBTSKKGNINR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(C)C)N1CCNCC1 |

SMILES canonique |

CC(C)C(C(C)C)N1CCNCC1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

Piperazine derivatives are classified based on substituent type (alkyl, aryl, or heterocyclic) and substitution pattern. Below is a structural comparison of 1-(2,4-Dimethylpentan-3-yl)piperazine with key analogs:

Key Observations :

- Lipophilicity : The branched alkyl group in 1-(2,4-Dimethylpentan-3-yl)piperazine increases its hydrophobicity compared to polar derivatives like HEP or aryl-substituted analogs (e.g., BZP). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects : The bulky 2,4-dimethylpentan-3-yl group may hinder interactions with flat binding pockets (e.g., serotonin receptors), contrasting with planar aryl substituents in TFMPP or BZP .

Pharmacological Activity

Piperazine derivatives exhibit diverse receptor affinities depending on substituents:

Key Observations :

- Aryl-substituted piperazines (e.g., TFMPP, BZP) primarily target serotonin or dopamine systems, while alkyl derivatives may lack direct receptor affinity but modulate pharmacokinetics.

- The branched alkyl group in 1-(2,4-Dimethylpentan-3-yl)piperazine may favor non-specific membrane interactions or novel targets due to steric effects.

Physicochemical Properties

Substituents significantly alter pKa, solubility, and thermal stability:

Key Observations :

- The branched alkyl group increases LogP, reducing water solubility compared to polar derivatives like HEP.

Metabolic Stability

N-Dealkylation is a common metabolic pathway for piperazines:

- Arylpiperazines : Metabolized via CYP3A4 to 1-aryl-piperazines, which retain pharmacological activity (e.g., TFMPP → 1-(3-trifluoromethylphenyl)piperazine) .

- Alkylpiperazines : Branched alkyl groups may slow CYP-mediated oxidation compared to linear chains. For example, 1-(2-hydroxyethyl)piperazine undergoes rapid conjugation .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.